5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole
Overview
Description
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole is a chemical compound with the molecular formula C33H26N4O and a molecular weight of 494.59 g/mol . It is a tetrazole derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 5-(4’-hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole typically involves the reaction of 4’-hydroxymethyl-1,1’-biphenyl-2-yl with triphenylmethyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole undergoes various chemical reactions, including:
Scientific Research Applications
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4’-hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors . This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole can be compared with other tetrazole derivatives, such as:
Properties
Molecular Formula |
C33H26N4O |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-36-37(35-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 |
InChI Key |
KAERHHNMTJTOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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